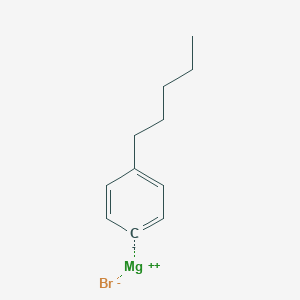

4-N-Pentylphenylmagnesium bromide

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;pentylbenzene;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15.BrH.Mg/c1-2-3-5-8-11-9-6-4-7-10-11;;/h6-7,9-10H,2-3,5,8H2,1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHHMHQMKQCKHW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=[C-]C=C1.[Mg+2].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Anhydrous Conditions:

Solvent Choice: Grignard reactions must be conducted in aprotic, coordinating solvents. Ethers, such as diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF), are most common because they are aprotic and their lone pair of electrons on the oxygen atom can coordinate to the magnesium center, stabilizing the Grignard reagent and preventing aggregation. youtube.com These solvents must be rigorously dried before use, typically by distillation from a drying agent like sodium-benzophenone ketyl.

Glassware and Reagents: All glassware must be thoroughly dried, often by flame-drying under vacuum or oven-drying, to remove adsorbed moisture. youtube.com Reactants and other reagents must also be anhydrous.

Inert Atmosphere:

To prevent atmospheric moisture from entering the reaction, the entire apparatus is maintained under a positive pressure of an inert gas, such as dry nitrogen or argon. youtube.com This is often achieved using a manifold or by simply attaching a balloon filled with the inert gas.

Management of Protic Functional Groups:

Excess Grignard Reagent: If a substrate contains a mildly acidic proton (e.g., a terminal alkyne), an extra equivalent of the Grignard reagent can be used. The first equivalent acts as a base to deprotonate the substrate, while the subsequent equivalents perform the desired nucleophilic reaction.

Protecting Groups: When a substrate contains a highly acidic or reactive functional group (like an alcohol -OH or a carboxylic acid -COOH), it must be "protected" before the Grignard reagent is introduced. masterorganicchemistry.com The alcohol can be converted into an unreactive ether (e.g., a silyl (B83357) ether), which does not react with the Grignard reagent. After the Grignard reaction is complete, the protecting group is removed in a separate step to regenerate the original functional group. masterorganicchemistry.com

Reaction Initiation:

The formation of the Grignard reagent itself can sometimes be hindered by a passivating layer of magnesium oxide on the surface of the magnesium metal. youtube.com Grinding the magnesium turnings to expose a fresh surface or using chemical activators like a small crystal of iodine or 1,2-dibromoethane (B42909) can help initiate the reaction. youtube.com

Analytical and Computational Methodologies for Understanding Organomagnesium Bromide Chemistry

Spectroscopic Characterization Techniques for Reaction Monitoring and Structural Elucidation

Spectroscopic methods are indispensable for probing the transient and stable species present in a Grignard reaction mixture. They provide real-time data on reaction progress and offer profound insights into the structural nature of the organomagnesium compounds themselves.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a uniquely powerful tool for studying the mechanisms of organic and organometallic reactions in solution. Its ability to provide detailed structural information and quantify species non-destructively makes it ideal for analyzing the complex equilibria and reaction pathways involving 4-N-Pentylphenylmagnesium bromide.

Due to the quantum mechanical time scale on which NMR instruments operate, they can be used to study dynamic phenomena such as chemical exchange, which is a hallmark of Grignard reagents. The most prominent of these is the Schlenk equilibrium, a complex process that governs the composition of Grignard solutions, where the alkylmagnesium halide exists in equilibrium with its corresponding dialkylmagnesium and magnesium dihalide species.

2 RMgX ⇌ R₂Mg + MgX₂

Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to characterize the organic framework of the Grignard reagent and to monitor its transformation during a reaction. For this compound, characteristic shifts in the aromatic and aliphatic regions of the spectrum can be used to track the consumption of the reagent and the formation of products. Furthermore, specialized techniques like ²⁵Mg-NMR can provide direct information about the coordination state of the magnesium center, helping to distinguish between the different species present in the Schlenk equilibrium.

In-situ NMR monitoring allows for the real-time tracking of reactant, intermediate, and product concentrations, which is essential for determining reaction kinetics and elucidating multi-step mechanisms.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound in THF-d₈

| Atom | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) |

|---|---|---|

| Aromatic C-Mg | --- | ~165 (ipso-carbon) |

| Aromatic C-H (ortho) | ~7.5 | ~137 |

| Aromatic C-H (meta) | ~7.0 | ~128 |

| Benzylic CH₂ | ~2.6 | ~36 |

| Alkyl CH₂ | ~1.3-1.6 | ~31, 22 |

Infrared (IR) and Raman Spectroscopy for In-Situ Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a complementary approach for real-time, in-situ monitoring of reactions involving this compound. These methods probe the vibrational modes of molecules, providing a molecular fingerprint that changes as the reaction progresses.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is particularly effective for tracking the concentration of species with strong IR-active functional groups. For example, in the reaction of this compound with a ketone or aldehyde, the disappearance of the reactant's carbonyl (C=O) stretching band can be monitored in real-time to determine reaction rates and endpoints.

Raman spectroscopy is highly advantageous for studying Grignard reagents for several reasons. Since Grignard reagents are extremely sensitive to moisture and carbon dioxide, the ability to collect spectra through sealed glass vials or cuvettes without interference is a significant benefit. Water is a weak Raman scatterer, making the technique suitable for aqueous workups if necessary. Furthermore, the carbon-magnesium (C-Mg) bond, while not strongly IR-active, can often be observed using Raman spectroscopy, providing direct insight into the reagent itself. This technique is valuable for determining the quality of a Grignard reagent by detecting impurities or degradation products.

Table 2: Representative Vibrational Frequencies for Monitoring a Grignard Reaction

| Bond/Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Application in Reaction Monitoring |

|---|---|---|---|

| Carbonyl (C=O) of Ketone | FTIR | 1715 | Disappearance indicates consumption of starting material. |

| C-O Stretch of Alcohol | FTIR | 1260-1000 | Appearance indicates formation of the alcohol product. |

| Aromatic C=C Stretch | Raman/FTIR | 1600-1585 | Changes can indicate transformation of the phenyl ring. |

Mass Spectrometry for Reaction Pathway Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, making it invaluable for identifying reaction components and elucidating reaction pathways. While the high reactivity of Grignard reagents presents a challenge for direct analysis, MS techniques, particularly when coupled with gas chromatography (GC-MS) or using soft ionization methods, can be used to detect intermediates and products.

In a typical workflow, aliquots can be taken from a reaction mixture at various time points, quenched, and then analyzed. GC-MS is effective for identifying stable intermediates and the final products after derivatization or workup. For instance, in a stepwise addition reaction, GC-MS can distinguish between the initial addition product and any subsequent products.

More advanced "soft" ionization techniques, such as Electrospray Ionization (ESI-MS), are increasingly used to study reactive organometallic intermediates directly from solution. These methods transfer ions from solution to the gas phase with minimal fragmentation, allowing for the potential detection of charged intermediates or complexes that are part of the catalytic cycle or reaction pathway. By analyzing the masses of species present in the reaction solution, it is possible to piece together the sequence of bond-forming and bond-breaking events that constitute the reaction mechanism.

Computational Chemistry and Molecular Modeling

Computational chemistry provides a powerful lens through which to view the chemical world at the atomic level. For a compound like this compound, these methods can predict structures, energies, and reactivity, offering insights that are often difficult or impossible to obtain through experimentation alone.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum-chemical method used to calculate the electronic structure of molecules. It is an essential tool for understanding the fundamental properties of Grignard reagents and their reactions. DFT calculations can provide accurate geometries for the various species involved in the Schlenk equilibrium, including monomers, dimers, and their solvated forms.

A key application of DFT is the investigation of reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states—the high-energy structures that connect reactants and products. The calculated energy of this transition state (the activation energy) provides a quantitative measure of the reaction's feasibility and rate. This approach allows for the comparison of different possible pathways, such as polar versus single-electron transfer (SET) mechanisms, to determine the most likely route a reaction will take. DFT can also be used to calculate properties like bond dissociation energies, which are critical for assessing the likelihood of radical formation.

Table 3: Properties of this compound Accessible via DFT Calculations

| Calculated Property | Significance |

|---|---|

| Optimized Molecular Geometry | Predicts bond lengths and angles of the reagent and its complexes. |

| Electronic Structure (e.g., C-Mg bond polarity) | Characterizes the nucleophilicity of the carbanionic carbon. |

| Relative Energies of Isomers/Aggregates | Helps understand the position of the Schlenk equilibrium. |

| Solvation Energies | Determines the stability of species in different solvents. |

Kinetic and Thermodynamic Modeling of Grignard Reactions

Kinetic Modeling of Aryl Grignard Reagent Formation

The formation of an aryl Grignard reagent is a complex heterogeneous reaction involving the interaction of an aryl bromide with magnesium metal in an ethereal solvent. Kinetic models for this process are essential for understanding the factors that control the reaction rate and for optimizing reaction conditions. mt.com These models often consider both the intrinsic chemical kinetics and the mass transfer phenomena. researchgate.net

A "fit for use" model developed for a Grignard reaction leading to a pharmaceutical intermediate identified three key parameters: a mass-transfer component (kSLa) and two Arrhenius-dependent rate constants (k and Ea). researchgate.net This model successfully predicted reaction dynamics across different scales, highlighting the interplay between mass transfer of the aryl halide to the magnesium surface and the subsequent chemical reaction. researchgate.net

The effect of substituents on the rate of formation of aryl Grignard reagents has been investigated through Hammett studies. For the reaction of substituted aryl bromides with magnesium in diethyl ether, a positive rho (ρ) value of 1.1 was observed, indicating that electron-withdrawing groups accelerate the reaction. epa.gov This suggests the development of negative charge in the transition state. However, in more polar solvents like tetrahydrofuran (B95107) (THF), the reaction rate becomes mass transport limited, and the Hammett correlation becomes negligible (ρ ≈ 0). epa.gov

Table 1: Hammett ρ Values for the Reaction of Substituted Aryl Bromides with Magnesium in Various Solvents epa.gov

| Solvent System | ρ Value | Implication |

| Diethyl ether | 1.1 | Reaction is sensitive to electronic effects. |

| Di-n-butyl ether | 1.9 | Increased sensitivity to electronic effects. |

| 3:1 Di-n-butyl ether:cyclohexane | 2.0 | Further increased sensitivity to electronic effects. |

| Tetrahydrofuran (THF) | ~0 | Reaction is mass transport limited. |

| 3:1 THF:hexamethylphosphoramide | ~0 | Reaction is mass transport limited. |

This data, while not specific to this compound, suggests that the pentyl group, being a weak electron-donating group, would have a slight retarding effect on the reaction rate in a non-mass transport limited regime.

Kinetic Modeling of Grignard Reactions with Electrophiles

Once formed, the Grignard reagent can participate in a variety of reactions, most notably nucleophilic addition to carbonyl compounds. Kinetic modeling of these subsequent reactions provides insight into the reaction mechanism and the factors influencing product distribution.

For instance, the kinetics of the C-S coupling reaction of phenylmagnesium bromide with phenyl tosylate in a THF:toluene mixture was found to be first order in both the Grignard reagent and the phenyl tosylate. researchgate.net The activation energy for this specific reaction was determined to be 39.21 kJ/mol. researchgate.net Such data is invaluable for predicting reaction rates at different temperatures and for controlling the reaction outcome.

Thermodynamic Modeling of Grignard Reactions

Thermodynamic modeling provides a fundamental understanding of the energetics of Grignard reagent formation and their subsequent reactions. This includes the determination of key thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG).

While comprehensive thermodynamic data for the formation of this compound is not available, general principles can be applied. The formation of a Grignard reagent is an exothermic process, which is a key consideration for process safety and scale-up. mt.com

Computational chemistry offers a powerful tool for estimating the thermodynamic properties of organometallic compounds. acs.org For example, the structure of the phenylmagnesium bromide-diethyl ether complex has been elucidated, showing a tetrahedral magnesium center. wikipedia.org The Mg-C bond length is approximately 2.2 Å, and the Mg-Br bond length is about 2.44 Å. chemeurope.com These structural parameters are inputs for more advanced computational models that can predict thermodynamic stability.

The Schlenk equilibrium, which describes the disproportionation of the Grignard reagent (RMgX) into its corresponding dialkylmagnesium (R₂Mg) and magnesium dihalide (MgX₂), is a critical thermodynamic consideration. The position of this equilibrium is influenced by the nature of the R group, the halogen, and the solvent. nih.gov While specific thermodynamic data for the Schlenk equilibrium of this compound is not documented, it is expected to exist in a complex equilibrium involving various solvated monomeric and dimeric species in solution.

Table 2: Bond Lengths in the Diethyl Ether Adduct of Phenylmagnesium Bromide wikipedia.orgchemeurope.com

| Bond | Bond Length (Å) |

| Mg-C | 2.20 |

| Mg-Br | 2.44 |

| Mg-O | 2.01 - 2.06 |

This structural data for the phenylmagnesium bromide adduct provides a model for understanding the coordination environment of the magnesium atom in related aryl Grignard reagents like this compound.

Future Prospects and Emerging Research Areas for 4 N Pentylphenylmagnesium Bromide Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The conventional synthesis of Grignard reagents, which requires anhydrous ethereal solvents and a strictly inert atmosphere, presents environmental and safety challenges. acs.orgwikipedia.org Emerging research focuses on creating greener, more sustainable methods that are applicable to the synthesis of 4-N-Pentylphenylmagnesium bromide.

One of the most promising innovations is the use of mechanochemistry, specifically ball-milling, to produce Grignard reagents. hokudai.ac.jpsciencedaily.com This technique involves the reaction of magnesium metal with an organohalide in a chamber with a metal ball, drastically reducing the need for hazardous organic solvents. issuu.com Researchers have demonstrated that this method can proceed with as little as one-tenth of the solvent used in traditional methods, and in some cases, with no solvent at all, to form a paste-like Grignard reagent. hokudai.ac.jpcosmosmagazine.com This low-solvent or solvent-free approach not only minimizes hazardous waste but also simplifies the reaction setup, as the process is less sensitive to air and water, potentially eliminating the need for a strictly inert atmosphere. issuu.comcosmosmagazine.com Furthermore, mechanochemical methods can overcome the solubility issues of certain organohalides, opening the door to new reagents that are inaccessible via conventional solution-based chemistry. sciencedaily.com

| Method | Key Advantages | Relevance to this compound |

| Mechanochemical Synthesis (Ball-Milling) | Drastically reduces or eliminates the need for hazardous organic solvents. hokudai.ac.jpcosmosmagazine.com Less sensitive to air and moisture. issuu.com Can be used for poorly soluble starting materials. sciencedaily.com | Offers a greener, safer, and potentially more cost-effective laboratory-scale synthesis from 1-bromo-4-pentylbenzene (B53511) and magnesium. |

| Continuous Flow Synthesis | Superior heat control and inherent safety for exothermic reactions. gordon.eduyoutube.com Improved product consistency and yield. youtube.com Reduced resource consumption and waste. gordon.edu | Enables safer and more efficient large-scale industrial production, with better control over reaction parameters and reduced byproduct formation. |

Expansion of Reactivity Landscape and Novel Catalytic Systems

While this compound is a potent nucleophile for reactions with carbonyls and other electrophiles, its reactivity can be further expanded through modern techniques. fiveable.memasterorganicchemistry.com Research into "turbo-Grignards," which are mixed magnesium/lithium reagents like iPrMgCl•LiCl, has shown enhanced reactivity and functional group tolerance. vapourtec.com The use of such additives in conjunction with this compound could facilitate challenging reactions that are sluggish or incompatible under standard conditions.

The integration of transition metal catalysis with Grignard chemistry represents a major frontier. solubilityofthings.com While Grignard reagents are excellent for forming C-C bonds, their utility in cross-coupling reactions can be limited without a catalyst. wikipedia.org Nickel- and palladium-catalyzed cross-coupling reactions, such as the Negishi, Heck, and Sonogashira couplings, provide powerful methods for constructing complex molecular architectures. solubilityofthings.com For instance, this compound could be used in nickel-catalyzed cross-coupling reactions with various electrophiles under solvent-free, mechanochemical conditions. acs.org This approach combines the benefits of green chemistry with the synthetic power of catalysis.

Furthermore, new catalytic systems are being developed to control the stereoselectivity of Grignard additions. The addition to a prochiral ketone typically proceeds through a six-membered ring transition state, and the resulting stereoisomer can often be predicted by models like Cram's Rule. wikipedia.org The development of chiral ligands and catalysts that can influence this transition state would allow for the enantioselective synthesis of chiral alcohols using this compound, a crucial capability for the pharmaceutical industry.

Integration with Automated Synthesis and High-Throughput Experimentation

The optimization of chemical reactions is often a time-consuming, resource-intensive process. High-Throughput Experimentation (HTE) offers a solution by allowing for a large number of experiments to be performed in parallel on a microscale. nih.govanalytical-sales.com This technique is ideal for rapidly screening reaction conditions—such as solvents, catalysts, ligands, and temperatures—for reactions involving this compound. analytical-sales.com By using 96-well plates with reaction volumes as low as 20-100 μL, chemists can quickly identify optimal conditions while minimizing the consumption of valuable materials. nih.gov

The data generated from HTE can then be used to inform larger-scale syntheses performed by automated systems. Automated synthesis platforms, often integrated with continuous flow reactors, can precisely control reaction parameters to ensure reproducibility and efficiency. vapourtec.com For the chemistry of this compound, this means that once HTE has identified the best catalyst for a specific cross-coupling reaction, an automated flow system could be programmed to carry out the synthesis on a preparative scale, ensuring consistent quality and yield. youtube.com This synergy between HTE and automation accelerates the discovery and development of new synthetic methodologies and applications. nih.gov

| Technology | Function | Application to this compound Chemistry |

| High-Throughput Experimentation (HTE) | Rapid, parallel screening of numerous reaction conditions on a microscale. nih.gov | Quickly optimize conditions (e.g., catalysts, solvents, temperature) for a new cross-coupling reaction involving this compound. |

| Automated Synthesis / Flow Chemistry | Precise, computer-controlled execution of chemical reactions. vapourtec.com | Implement the optimized conditions from HTE for the safe, reliable, and scalable production of a target molecule using this compound. |

Exploration in New Frontiers of Materials Science and Bio-inspired Chemistry

The unique structure of this compound, featuring a long alkyl chain attached to an aromatic ring, makes it an attractive building block in materials science. Similar Grignard reagents are already used in the synthesis of polymers and other advanced materials where precise molecular structure is critical. evitachem.com The pentylphenyl group can be incorporated into polymer backbones or as a side chain to control properties such as solubility, thermal stability, and liquid crystalline behavior. Its use in the synthesis of organic semiconductors or components for liquid crystal displays (LCDs) represents a promising area of exploration.

In the realm of bio-inspired chemistry, researchers seek to mimic the efficiency and selectivity of natural enzymatic processes. iupac.org Nature often utilizes metalloenzymes to carry out complex transformations under mild conditions. iupac.org While Grignard reagents themselves are not biocompatible, they can be used to synthesize complex, bio-inspired molecules that mimic natural substrates or inhibitors. The reactivity of this compound can be harnessed to construct intricate molecular scaffolds that are otherwise difficult to access, contributing to the development of new probes for chemical biology or novel therapeutic agents. For example, green synthesis approaches using plant-derived compounds as reducing and capping agents for nanoparticles are an area of intense research, and the principles of designing molecules with specific biological targets in mind can be applied to the products derived from this Grignard reagent. nih.govnih.gov

Q & A

Q. What are the standard synthetic protocols for preparing 4-N-pentylphenylmagnesium bromide, and how do reaction conditions influence yield?

this compound is synthesized via a Grignard reaction. A typical protocol involves reacting 4-bromo-N-pentylbenzene with magnesium metal in anhydrous tetrahydrofuran (THF) under inert atmosphere (argon/nitrogen). Key steps include:

- Activation of magnesium : Cleaned magnesium turnings are heated briefly to remove surface oxides.

- Controlled addition : The aryl halide is added dropwise to prevent runaway exothermic reactions.

- Temperature control : Maintain 40–50°C to optimize magnesium reactivity while avoiding THF decomposition .

Yield improvements focus on moisture exclusion, stoichiometric precision (1:1 Mg:aryl halide), and using freshly distilled solvents. Lower yields often stem from residual moisture or oxygen, leading to side products like biphenyl derivatives.

Q. What safety precautions and handling protocols are critical for working with this compound?

Grignard reagents are highly moisture- and oxygen-sensitive. Essential precautions include:

- Inert atmosphere : Use Schlenk lines or gloveboxes for transfers.

- Anhydrous solvents : Pre-dry THF over molecular sieves or sodium/benzophenone.

- Quenching protocols : Slowly add reactions to dry ice (CO₂) or saturated ammonium chloride to neutralize residual reagent .

Safety gear (gloves, goggles) and flame-resistant lab coats are mandatory due to flammability and reactivity with protic solvents.

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- NMR spectroscopy : H NMR in deuterated THF confirms absence of protonated byproducts (e.g., benzene at ~7 ppm).

- Titration : Iodometric titration quantifies active Mg content by reacting with iodine and back-titrating with thiosulfate.

- FTIR : Peaks at 500–600 cm⁻¹ (C-Mg-Br stretching) and absence of -OH stretches (~3200 cm⁻¹) validate purity .

Contamination with MgO or Mg(OH)₂ is detectable via cloudy suspensions or inconsistent titration results.

Advanced Research Questions

Q. How can reaction kinetics and solvent effects be systematically optimized for this compound in cross-coupling reactions?

Optimization strategies include:

- Solvent screening : Compare THF, diethyl ether, and mixed solvents for reaction rate and stability. THF’s higher polarity often accelerates Mg activation but may increase side reactions.

- Temperature gradients : Use Arrhenius plots to identify activation energy barriers. For example, lower temperatures (0–25°C) may suppress Wurtz coupling side reactions.

- Additive studies : Add ligands (e.g., TMEDA) to stabilize the Grignard intermediate and enhance nucleophilicity .

Control experiments with deuterated solvents (e.g., THF-d₈) help track solvent participation via kinetic isotope effects.

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound in complex reaction systems?

- DFT calculations : Model transition states for Mg insertion into the C-Br bond and subsequent nucleophilic attack. Basis sets like 6-31G* are standard for organomagnesium systems.

- Molecular dynamics (MD) : Simulate solvent-solute interactions to predict aggregation states (e.g., dimeric vs. monomeric Grignard species).

- Machine learning : Train models on published Grignard reaction datasets to predict optimal solvent/ligand combinations .

Validation requires correlation with experimental yields and spectroscopic data.

Q. How should researchers resolve contradictions in spectroscopic data or unexpected reaction outcomes involving this compound?

- Error source identification : Check for moisture ingress (via IR or Karl Fischer titration) or incomplete Mg activation (via gas evolution monitoring).

- Side reaction analysis : Use GC-MS or LC-HRMS to detect byproducts like biphenyls (from Wurtz coupling) or alcohols (from accidental quenching).

- Reproducibility protocols : Standardize stirring rates, solvent batch quality, and inert gas flow rates to minimize variability .

For spectral discrepancies (e.g., unexpected C shifts), compare with simulated spectra from computational tools like ACD/Labs or MNova.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.